molecular formula C8H14O2S2 B563699 rac alpha-Lipoic Acid-d5 CAS No. 1189471-66-6

rac alpha-Lipoic Acid-d5

Cat. No.: B563699
CAS No.: 1189471-66-6
M. Wt: 211.349
InChI Key: AGBQKNBQESQNJD-KEDGJJNOSA-N
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Mechanism of Action

Target of Action

Rac Alpha-Lipoic Acid-d5, also known as thioctic acid, is a potent biological antioxidant and a naturally occurring cofactor of mitochondrial dehydrogenase complexes . It primarily targets the glucose transporters GLUT1 and GLUT4 in 3T3-L1 adipocytes and L6 myotubes . These transporters play a crucial role in regulating glucose uptake in cells, thereby influencing energy metabolism .

Mode of Action

This compound interacts with its targets, GLUT1 and GLUT4, by enhancing their translocation from an internal membrane fraction to the plasma membrane . This action mimics insulin, leading to increased glucose uptake in cells . Furthermore, it can be enzymatically reduced in vivo, resulting in the formation of two highly reactive vicinal sulfhydryl groups .

Biochemical Pathways

This compound is involved in several biochemical pathways where the redox state is meaningful . Its pivotal action is its antioxidant activity due to its ability to scavenge and inactivate free radicals . It also acts as a metal chelator, regenerates endogenous antioxidants such as vitamins C and E, and modulates the signaling transduction of several pathways .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is reduced intracellularly by several enzymes and released as dihydrolipoic acid into the extracellular milieu . It is characterized by pharmacokinetic limitations that reduce its therapeutic efficacy, such as reduced solubility, lack of gastric stability, and hepatic degradation .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been shown to lower blood glucose in diabetic animals . It enhances glucose uptake and stimulates the translocation of GLUT1 and GLUT4, mimicking insulin action . This results in improved glucose metabolism and potential beneficial effects in both prevention and treatment of free-radical mediated diseases .

Preparation Methods

The preparation of rac alpha-Lipoic Acid-d5 generally involves a series of organic synthesis reactions. One common method includes the nucleotide ring opening reaction and reduction reaction. The specific steps involve the use of diazonium salt or fluoride to replace the sulfur-sulfur double bond formed by sulfur redox reaction, followed by the synthesis of acetophenone and the replacement of deuterium . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

rac alpha-Lipoic Acid-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds.

    Reduction: It can be reduced to form dihydrolipoic acid.

    Substitution: The sulfur atoms in the compound can undergo substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include oxidized and reduced forms of the compound, such as dihydrolipoic acid .

Comparison with Similar Compounds

rac alpha-Lipoic Acid-d5 is unique due to its isotopic labeling with deuterium, which allows for precise measurement and tracing in scientific studies. Similar compounds include:

These compounds share similar chemical properties and biological activities but differ in their specific applications and isotopic labeling.

Properties

IUPAC Name

5,5-dideuterio-5-(3,4,4-trideuteriodithiolan-3-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/i3D2,5D2,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBQKNBQESQNJD-KEDGJJNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CSSC1([2H])C([2H])([2H])CCCC(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675992
Record name 5-[(3,4,4-~2~H_3_)-1,2-Dithiolan-3-yl](5,5-~2~H_2_)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189471-66-6
Record name 5-[(3,4,4-~2~H_3_)-1,2-Dithiolan-3-yl](5,5-~2~H_2_)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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